molecular formula C19H25Cl2N3O2 B5470517 1-(4-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]carbonyl}piperidin-1-yl)ethanone

1-(4-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]carbonyl}piperidin-1-yl)ethanone

Cat. No.: B5470517
M. Wt: 398.3 g/mol
InChI Key: DQIHUNDYXMHTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]carbonyl}piperidin-1-yl)ethanone is a complex organic compound that features a piperazine and piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]carbonyl}piperidin-1-yl)ethanone typically involves multiple steps. One common route includes the reaction of 3,4-dichlorobenzyl chloride with piperazine to form 1-(3,4-dichlorobenzyl)piperazine. This intermediate is then reacted with piperidin-4-one under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]carbonyl}piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of the piperazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]carbonyl}piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]carbonyl}piperidin-1-yl)ethanone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorobenzyl)piperazine
  • 1-(4-Chlorophenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine

Uniqueness

1-(4-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]carbonyl}piperidin-1-yl)ethanone is unique due to its dual piperazine and piperidine ring system, which may confer distinct biological activities compared to similar compounds. Its specific substitution pattern also allows for unique interactions with molecular targets.

Properties

IUPAC Name

1-[4-[4-[(3,4-dichlorophenyl)methyl]piperazine-1-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25Cl2N3O2/c1-14(25)23-6-4-16(5-7-23)19(26)24-10-8-22(9-11-24)13-15-2-3-17(20)18(21)12-15/h2-3,12,16H,4-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIHUNDYXMHTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.